tert-Butyl peroxyacetate
Overview
Description
tert-Butyl peroxyacetate: is an organic peroxide with the molecular formula C6H12O3 . It is commonly used as an initiator in the polymerization of monomers, particularly in the production of various polymers such as low-density polyethylene, polyvinyl chloride, and polystyrene . This compound is known for its ability to form radicals easily, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Tert-Butyl Peroxyacetate (TBPA) is an organic peroxide compound . Its primary targets are unsaturated compounds in organic synthesis reactions and monomers in polymerization reactions .
Mode of Action
TBPA acts as an oxidizing agent in organic synthesis, converting unsaturated compounds into corresponding ketones or carboxylic acids . In polymerization reactions, it serves as a free radical initiator, generating free radicals that trigger the polymerization of monomers, thereby promoting the formation of polymers .
Biochemical Pathways
The synthesis of TBPA typically involves the reaction of peracid cation with tert-butyl acetate . This process can be achieved by reacting hydrogen peroxide with tert-butyl acetate under acidic conditions . The hydrogen peroxide is reduced by the tert-butyl acetate under acidic conditions, resulting in the formation of TBPA .
Pharmacokinetics
It’s important to note that tbpa is a volatile and unstable compound . It’s usually used in a 50% solution in solvent oil . It’s insoluble in water but soluble in many organic solvents such as ethanol, dimethylformamide, and chloroform .
Result of Action
In organic synthesis, the action of TBPA results in the oxidation of unsaturated compounds into corresponding ketones or carboxylic acids . In polymerization reactions, it leads to the formation of polymers from monomers .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of TBPA. It’s a strong oxidizer and can react with reducing agents to produce oxygen and combustion . When it comes into contact with flammable substances in the air, it can produce explosive mixtures . It’s also sensitive to heat and can decompose during storage, releasing organic peroxides and acetic esters . Therefore, it’s crucial to store TBPA under appropriate conditions (refrigerator at +4°C and away from flammables) to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl peroxyacetate can be synthesized through the esterification of acetic acid with tert-butyl hydroperoxide in the presence of trifluoroacetic anhydride and pyridine in a nonaqueous medium at 0–5°C . This method yields this compound in nearly quantitative amounts without forming tert-butyl peroxytrifluoroacetate as a by-product .
Industrial Production Methods: Industrial production of this compound typically involves the same esterification process, but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl peroxyacetate primarily undergoes oxidation reactions due to its peroxide functional group. It can also participate in free-radical polymerization reactions .
Common Reagents and Conditions:
Free-Radical Polymerization: This compound is used as an initiator in the polymerization of monomers under heat or UV radiation.
Major Products Formed:
Scientific Research Applications
tert-Butyl peroxyacetate is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:
Chemistry: It is used as an initiator in the polymerization of various monomers to produce polymers.
Biology: this compound is used in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the production of polymers and as a reagent in various chemical processes.
Comparison with Similar Compounds
- tert-Butyl peroxybenzoate
- tert-Butyl peroxybutyrate
- tert-Butyl peroxyundecanoate
Comparison: tert-Butyl peroxyacetate is unique among these compounds due to its specific reactivity and stability. While tert-butyl peroxybenzoate and tert-butyl peroxybutyrate are also used as initiators in polymerization reactions, this compound is preferred for its higher efficiency and lower by-product formation . Additionally, this compound’s ability to oxidize a wide range of organic substrates makes it a versatile reagent in various chemical processes .
Properties
IUPAC Name |
tert-butyl ethaneperoxoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(7)8-9-6(2,3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAXTRYEYUTSAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Record name | TERT-BUTYL PEROXYACETATE | |
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DSSTOX Substance ID |
DTXSID9029142 | |
Record name | tert-Butyl peroxyacetate | |
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Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid., Liquid, Liquid; [CAMEO] Solution in 10-30% aliphatic hydrocarbons (Stoddard type): Light yellow liquid with a pungent odor; [Sigma-Aldrich MSDS] | |
Record name | TERT-BUTYL PEROXYACETATE | |
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Record name | Ethaneperoxoic acid, 1,1-dimethylethyl ester | |
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Record name | tert-Butyl peroxyacetate | |
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CAS No. |
107-71-1 | |
Record name | TERT-BUTYL PEROXYACETATE | |
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Record name | tert-Butyl peroxyacetate | |
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Record name | tert-Butyl peroxyacetate | |
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Record name | tert-Butyl peroxyacetate | |
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Record name | Ethaneperoxoic acid, 1,1-dimethylethyl ester | |
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Record name | tert-butyl peracetate | |
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Record name | TERT-BUTYL PEROXYACETATE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tert-butyl peroxyacetate primarily used for?
A1: this compound (TBPA) is widely employed as a free radical initiator in polymerization reactions. [, , ] This compound is particularly useful for synthesizing polymers like polyvinylidene fluoride (PVDF) using supercritical carbon dioxide as a solvent. []
Q2: How does TBPA initiate polymerization?
A2: TBPA decomposes thermally to generate free radicals, which then initiate the chain polymerization process. The decomposition products of TBPA can vary depending on reaction conditions. While methylcarbonyloxyl radicals are initially formed, they often decarboxylate to yield methyl radicals that primarily initiate the polymerization. [] Interestingly, TBPA-derived tert-butoxyl radicals show a higher tendency for chain transfer reactions, potentially leading to polymer molecules without initiator-derived end groups, especially in solvents like benzene. []
Q3: How does the structure of TBPA influence its activity as a radical initiator?
A3: The tert-butoxy group in TBPA plays a crucial role in its decomposition pathway. [, ] Studies comparing TBPA with other peroxyacetates like tert-amyl peroxyacetate (TAPA) and 1,1,2,2-tetramethylpropyl peroxyacetate (TMPPA) show that the specific decomposition products and their relative concentrations – key factors influencing polymerization – depend on the alkyl substituent attached to the peroxy group. []
Q4: Are there any advantages of using TBPA over other initiators in PVDF production?
A4: Research suggests that compared to diethyl peroxydicarbonate (DEPDC), TBPA can produce comparable molecular weights of PVDF at lower concentrations. [] Furthermore, at similar monomer concentrations, polymerization initiated by TBPA tends to result in lower polydispersity compared to DEPDC. []
Q5: Beyond polymerization, what other applications does TBPA have?
A5: TBPA is also utilized in organic synthesis. For instance, it facilitates palladium-catalyzed ortho C-H acetoxylation of specific amine derivatives. [] This reaction is particularly useful for synthesizing functionalized indoline derivatives, highlighting TBPA's versatility in building complex molecules. []
Q6: Can TBPA be used in photoredox-mediated reactions?
A6: Yes, TBPA has been successfully employed as a radical relay precursor in photoredox-mediated Minisci C-H alkylation reactions. [] This method enables the alkylation of N-heteroarenes using readily available alkyl iodides. [] The mild reaction conditions and broad functional group tolerance make this protocol highly valuable for late-stage functionalization of complex molecules, even in the context of natural products and drug molecules. []
Q7: Are there any safety concerns associated with TBPA?
A7: Like most organic peroxides, TBPA demands careful handling due to its potential for rapid, exothermic decomposition. [] Heat, light, and metal contaminants can trigger this decomposition, leading to potentially hazardous situations. [] It's crucial to store TBPA properly – typically in tightly sealed containers at low temperatures (4–23°C) and away from heat sources – to minimize risks. []
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